3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Description
The compound "3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile" is not directly mentioned in the provided papers. However, the papers discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their use in pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile was performed by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Another study reported the synthesis of a benzo[d]thiazole derivative by characterizing it with spectroscopic methods and X-ray diffraction, indicating the versatility of synthetic approaches for such compounds . These methods could potentially be adapted for the synthesis of "3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using techniques such as FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. For example, the crystal structure of a benzo[d]thiazole derivative was determined and optimized using density functional theory (DFT) calculations, which showed good agreement with experimental data . Similarly, the crystal structure of another derivative was analyzed, revealing hydrogen-bonding properties and the potential for excited-state intramolecular proton transfer .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. The paper describes the reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with heterocyclic diazonium salts to produce hydrazones, which can further cyclize into different heterocyclic compounds. Arylhydrazones derived from the same compound can undergo cyclocondensation to afford pyrazole derivatives . These reactions demonstrate the chemical versatility of thiazole derivatives and their potential for generating a wide array of chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and the functional groups present. The thermal behavior of these compounds can be studied using TG/DTA analysis, as shown in the study of a benzo[d]thiazole derivative . The presence of various substituents on the thiazole ring can significantly influence the compound's properties, such as solubility, melting point, and reactivity. The intermolecular forces, such as hydrogen bonding and π-π interactions, play a crucial role in the solid-state structure and properties of these compounds .
Scientific Research Applications
Photophysics and Fluorescence Quenching Studies
In the field of photophysics, a study by Yenilmez, Sevim, and Bayır (2013) focused on the synthesis of novel metallo-phthalocyanines bearing thiazole groups. These compounds, including variants of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, demonstrated significant properties in electronic absorption and fluorescence quantum yield. The study highlighted their potential in fluorescence quenching studies with benzoquinone (Yenilmez, Sevim, & Bayır, 2013).
Antitumor Activity and DNA Binding
Bera et al. (2021) synthesized a complex with a tridentate NNN ligand, including a thiazole-benzonitrile structure. This compound showed potential anticancer activity against human monocytic cells and exhibited intercalative DNA binding modes, indicating its relevance in cancer research (Bera et al., 2021).
Xanthine Oxidase Inhibition and Anti-inflammatory Activity
Smelcerovic et al. (2015) investigated thiazol-4-ones for their inhibitory activity against xanthine oxidase and their anti-inflammatory response. A derivative, closely related to 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, showed potent effects, suggesting its potential application in treating conditions like gout or inflammation (Smelcerovic et al., 2015).
Antimicrobial Activity
In a study by Shanmugapriya et al. (2021), a compound structurally similar to 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile demonstrated antimicrobial activity. This compound, evaluated against various bacteria and fungi, showed potential as an antimicrobial agent (Shanmugapriya et al., 2021).
properties
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYJGNFTLCURAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383647 | |
Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile | |
CAS RN |
844891-06-1 | |
Record name | 3-(2-Methyl-4-thiazolyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844891-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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